Cas no 2248290-87-9 (Benzoic acid, 5-amino-2-(trifluoromethyl)-, 1,1-dimethylethyl ester)

Benzoic acid, 5-amino-2-(trifluoromethyl)-, 1,1-dimethylethyl ester is a specialized organic compound featuring a trifluoromethyl group and a tert-butyl ester moiety. The presence of the electron-withdrawing trifluoromethyl group enhances its stability and reactivity, making it valuable in synthetic chemistry applications, particularly in pharmaceutical and agrochemical intermediates. The tert-butyl ester group offers steric protection, improving selectivity in reactions. The amino group provides a functional handle for further derivatization, enabling the synthesis of complex molecules. This compound is particularly useful in peptide coupling and cross-coupling reactions, where its structural features contribute to high yields and purity. Its well-defined properties make it a reliable reagent for advanced organic synthesis.
Benzoic acid, 5-amino-2-(trifluoromethyl)-, 1,1-dimethylethyl ester structure
2248290-87-9 structure
Product Name:Benzoic acid, 5-amino-2-(trifluoromethyl)-, 1,1-dimethylethyl ester
CAS No:2248290-87-9
MF:C12H14F3NO2
MW:261.240273952484
CID:6381919
PubChem ID:137940920
Update Time:2025-06-08

Benzoic acid, 5-amino-2-(trifluoromethyl)-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 5-amino-2-(trifluoromethyl)-, 1,1-dimethylethyl ester
    • EN300-6508393
    • tert-Butyl 5-amino-2-(trifluoromethyl)benzoate
    • 2248290-87-9
    • Inchi: 1S/C12H14F3NO2/c1-11(2,3)18-10(17)8-6-7(16)4-5-9(8)12(13,14)15/h4-6H,16H2,1-3H3
    • InChI Key: BVIQKCWDARSWRS-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)C1=CC(N)=CC=C1C(F)(F)F

Computed Properties

  • Exact Mass: 261.09766318g/mol
  • Monoisotopic Mass: 261.09766318g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Density: 1.228±0.06 g/cm3(Predicted)
  • Boiling Point: 334.9±42.0 °C(Predicted)
  • pka: 1.60±0.10(Predicted)

Benzoic acid, 5-amino-2-(trifluoromethyl)-, 1,1-dimethylethyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6508393-0.05g
tert-butyl 5-amino-2-(trifluoromethyl)benzoate
2248290-87-9 95.0%
0.05g
$480.0 2025-03-14
Enamine
EN300-6508393-0.1g
tert-butyl 5-amino-2-(trifluoromethyl)benzoate
2248290-87-9 95.0%
0.1g
$502.0 2025-03-14
Enamine
EN300-6508393-0.25g
tert-butyl 5-amino-2-(trifluoromethyl)benzoate
2248290-87-9 95.0%
0.25g
$525.0 2025-03-14
Enamine
EN300-6508393-0.5g
tert-butyl 5-amino-2-(trifluoromethyl)benzoate
2248290-87-9 95.0%
0.5g
$548.0 2025-03-14
Enamine
EN300-6508393-1.0g
tert-butyl 5-amino-2-(trifluoromethyl)benzoate
2248290-87-9 95.0%
1.0g
$571.0 2025-03-14
Enamine
EN300-6508393-2.5g
tert-butyl 5-amino-2-(trifluoromethyl)benzoate
2248290-87-9 95.0%
2.5g
$1118.0 2025-03-14
Enamine
EN300-6508393-5.0g
tert-butyl 5-amino-2-(trifluoromethyl)benzoate
2248290-87-9 95.0%
5.0g
$1654.0 2025-03-14
Enamine
EN300-6508393-10.0g
tert-butyl 5-amino-2-(trifluoromethyl)benzoate
2248290-87-9 95.0%
10.0g
$2454.0 2025-03-14

Additional information on Benzoic acid, 5-amino-2-(trifluoromethyl)-, 1,1-dimethylethyl ester

Benzoic acid, 5-amino-2-(trifluoromethyl)-, 1,1-dimethylethyl ester (CAS No. 2248290-87-9): A Comprehensive Overview

Benzoic acid, 5-amino-2-(trifluoromethyl)-, 1,1-dimethylethyl ester (CAS No. 2248290-87-9) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzoic acid moiety, an amino group, a trifluoromethyl substituent, and a 1,1-dimethylethyl ester functional group. These structural features contribute to its potential utility in various applications, particularly in the development of novel therapeutic agents.

The benzoic acid backbone is a well-known scaffold in medicinal chemistry due to its ability to modulate biological activities and improve the physicochemical properties of drug candidates. The presence of the amino group enhances the compound's ability to form hydrogen bonds, which can be crucial for interactions with biological targets such as enzymes and receptors. The trifluoromethyl substituent is known for its electron-withdrawing effect and can significantly influence the compound's lipophilicity and metabolic stability. The 1,1-dimethylethyl ester group serves as a prodrug moiety, potentially improving the compound's solubility and bioavailability.

Recent studies have highlighted the potential of Benzoic acid, 5-amino-2-(trifluoromethyl)-, 1,1-dimethylethyl ester in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry investigated the compound's activity against cancer cells. The results showed that this compound exhibited significant cytotoxic effects on several cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action was attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of specific signaling pathways.

In another study published in the Bioorganic & Medicinal Chemistry Letters, researchers explored the potential of this compound as an anti-inflammatory agent. The findings indicated that Benzoic acid, 5-amino-2-(trifluoromethyl)-, 1,1-dimethylethyl ester effectively reduced inflammation in both in vitro and in vivo models by inhibiting the production of pro-inflammatory cytokines such as TNF-�� and IL-6. This suggests that the compound could be a promising candidate for the treatment of inflammatory diseases.

The pharmacokinetic properties of Benzoic acid, 5-amino-2-(trifluoromethyl)-, 1,1-dimethylethyl ester have also been extensively studied. A preclinical study conducted by a team at a leading pharmaceutical company demonstrated that the compound has favorable pharmacokinetic profiles, including good oral bioavailability and a long half-life. These properties are essential for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

In terms of safety and toxicity, preliminary studies have shown that Benzoic acid, 5-amino-2-(trifluoromethyl)-, 1,1-dimethylethyl ester exhibits low toxicity at therapeutic doses. However, further investigations are necessary to fully understand its safety profile and potential side effects. These studies are crucial for advancing the compound through clinical trials and ultimately bringing it to market as a safe and effective therapeutic agent.

The synthetic route for Benzoic acid, 5-amino-2-(trifluoromethyl)-, 1,1-dimethylethyl ester has been optimized to ensure high yield and purity. A typical synthesis involves several steps, including the formation of the benzoic acid scaffold, introduction of the amino group via amination reactions, addition of the trifluoromethyl substituent through electrophilic fluorination methods, and finally esterification with tert-butanol to form the desired product. This multi-step process requires careful control of reaction conditions to achieve optimal results.

In conclusion, Benzoic acid, 5-amino-2-(trifluoromethyl)-, 1,1-dimethylethyl ester (CAS No. 2248290-87-9) is a promising compound with potential applications in cancer therapy and anti-inflammatory treatments. Its unique structural features contribute to its biological activity and favorable pharmacokinetic properties. Ongoing research continues to explore its full therapeutic potential and optimize its use in clinical settings.

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.